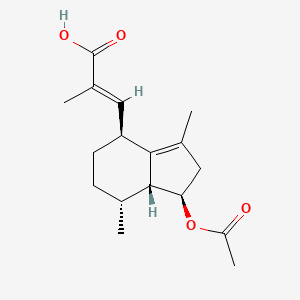

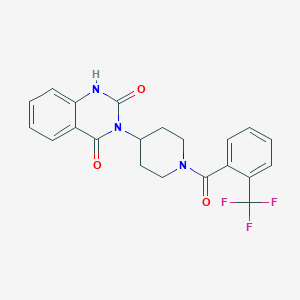

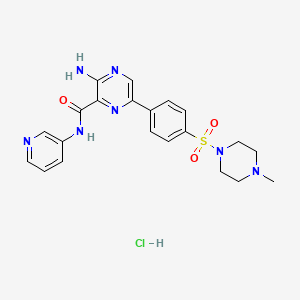

![molecular formula C13H15N3O2S B2952799 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide CAS No. 1021039-76-8](/img/structure/B2952799.png)

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

Research on related thiazolopyrimidines and their derivatives has been extensive, focusing on the synthesis of novel compounds with potential biological activities. For example, the synthesis of new thiazolopyrimidines and related heterocyclic systems has led to the creation of compounds with antifungal properties (M S al-Thebeiti, 2000). Similarly, studies on the synthesis of pyrazolopyrimidines, including antimetabolites like allopurinol, have been performed to expand the range of available therapeutic agents (B. Hildick & G. Shaw, 1971).

Medicinal Chemistry and Biological Activities

Significant work has been done to explore the medicinal chemistry aspects and potential biological activities of compounds structurally related to N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide. For instance, modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase have been investigated to enhance the pharmacological profile of drugs targeting prostate cancer (A. Linton et al., 2011). Additionally, research into N-(4-substituted-thiazolyl)oxamic acid derivatives has identified new series of potent, orally active antiallergy agents (K. D. Hargrave, F. K. Hess, & J. T. Oliver, 1983).

Antimicrobial and Anticancer Properties

Compounds with the thiazolopyrimidine structure have shown promising antimicrobial and anticancer properties. For example, new heterocycles incorporating an antipyrine moiety have been evaluated for antimicrobial activities, highlighting the potential of these compounds in developing new treatments (Samir Bondock et al., 2008). Furthermore, the synthesis and characterization of novel pyrimidine derivatives clubbed with thiazolidinone have been conducted, with some showing significant anticancer activity (M. Verma & P. Verma, 2022).

Mecanismo De Acción

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It has a density of 1.7±0.1 g/cm³, a boiling point of 420.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . These properties may give some insight into the potential pharmacokinetic properties of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide.

Result of Action

Propiedades

IUPAC Name |

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-6-10(15-11(17)9-4-5-9)12(18)16-7(2)8(3)19-13(16)14-6/h9H,4-5H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJFSPWHFOJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

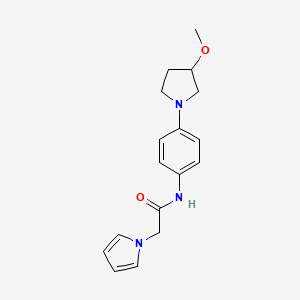

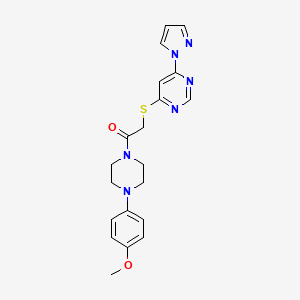

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

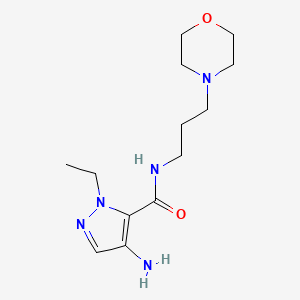

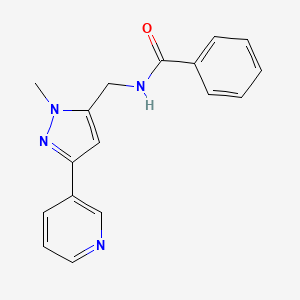

![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)

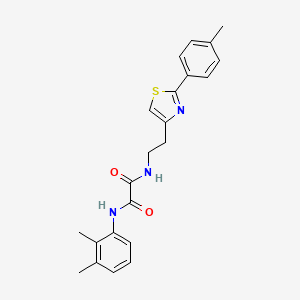

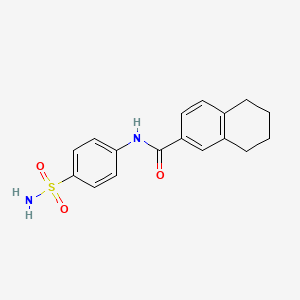

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)